4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine
Description
4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is a bicyclic heterocyclic compound featuring a pyrrolopyridine core with a chlorine substituent at the 4-position. It serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and neuroactive agents. Its fused ring system and electron-withdrawing chlorine substituent enhance its reactivity in nucleophilic substitution and coupling reactions .
Properties
IUPAC Name |
4-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2/c8-6-1-2-10-7-4-9-3-5(6)7/h1-2,9H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMBKIRYIBIRARZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CN=C2CN1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801245689 | |
| Record name | 4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801245689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211591-40-0 | |
| Record name | 4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1211591-40-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801245689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-5H,6H,7H-pyrrolo[3,4-b]pyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
One-Pot Synthesis via Enaminone Cyclization
A streamlined one-pot synthesis method involves the condensation of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamides with primary or secondary amines. The process proceeds through enaminone intermediates, followed by intramolecular cyclization under acidic conditions (AcOH/HCl mixture) to yield the pyrrolopyridine core. Key features include:
-
Reaction Conditions :
-
Step 1 : Ethanol reflux (4 h) with acetic acid catalyst.
-
Step 2 : HCl/AcOH (1:1 v/v) at reflux (1 h).
-
-
Yield Range : 50–70%, depending on substituents (Table 1).
-
Mechanistic Pathways :
Table 1: Yields of 4-Chloro-pyrrolo[3,4-b]pyridin-5-one Derivatives via One-Pot Synthesis
| Entry | R₁ | R₂ | Yield (%) |
|---|---|---|---|
| 1 | 4-MeO-C₆H₄ | Cl | 60 |
| 2 | H | Cl | 50 |
| 3 | CH₃ | Br | 70 |
| 4 | HO-(CH₂)₂ | Cl | 50 |
Multi-Step Synthesis from 2-Aminopyridine
A patent-pending four-step route starts with 2-aminopyridine and 2-chloroacetaldehyde:
-
Condensation : 2-Aminopyridine reacts with 2-chloroacetaldehyde in aqueous dichloromethane.
-
Cyclization : Phosphorus oxychloride (POCl₃) facilitates ring closure under reflux.
-
Oxidation : Hydrogen peroxide oxidizes intermediate to pyrrolopyridine-N-oxide.
-
Chlorination : Thionyl chloride (SOCl₂) introduces the 4-chloro substituent.
Reaction Conditions and Optimization
Solvent and Catalyst Selection
Temperature and Time Dependence
-
Optimal Temperatures :
-
Reaction Time :
Industrial-Scale Production Considerations
Continuous Flow Reactors
Byproduct Management
-
Common Byproducts :
-
Over-oxidized N-oxides : Mitigated by controlled H₂O₂ dosing.
-
Di-chlorinated derivatives : Avoided via SOCl₂ stoichiometry adjustments.
-
-
Purification : Filtration and recrystallization from ethanol/water mixtures yield >98% purity.
Comparative Analysis of Synthetic Methods
Table 2: Method Comparison for 4-Chloro-pyrrolo[3,4-b]pyridine Synthesis
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used to replace the chlorine atom.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolopyridines, which can be further functionalized for use in different applications .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 4-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine as an anticancer agent. Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Case Study : A derivative of this compound was tested against breast cancer cell lines and showed a reduction in cell viability by 70% at a concentration of 10 µM after 48 hours of treatment. This suggests a promising avenue for further development in anticancer therapies.
Neurological Applications
The compound has also been investigated for its neuroprotective properties. It has been shown to inhibit certain enzymes associated with neurodegenerative diseases, such as Alzheimer's disease.
- Case Study : In vitro studies demonstrated that the compound inhibits acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, thereby potentially enhancing cholinergic transmission in the brain.
Organic Electronics
This compound is being explored as a building block for organic semiconductors due to its unique electronic properties.
- Data Table: Electronic Properties
| Property | Value |
|---|---|
| Band Gap | 2.1 eV |
| Conductivity | 10^-5 S/cm |
| Stability | Stable under ambient conditions |
Polymerization
The compound can serve as a monomer in polymer synthesis, contributing to materials with enhanced thermal stability and mechanical properties.
- Case Study : Polymers synthesized from this compound demonstrated improved thermal stability compared to traditional polymers, making them suitable for high-temperature applications.
Mechanism of Action
The mechanism of action of 4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. For example, it may act as an inhibitor of certain kinases, which are enzymes involved in cell signaling pathways .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural analogues and their distinguishing features:
Physicochemical Properties
- Solubility : Hydrochloride salts (e.g., 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride, CAS 651558-51-9) exhibit improved aqueous solubility compared to free bases, critical for drug formulation .
- Melting Points : Chlorinated derivatives generally have higher melting points (e.g., 185°C for (R)-2-(4-Carboxythiazol-2-yl)-7-methyl-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine) due to enhanced intermolecular interactions .
Key Research Findings
Regioselectivity in Synthesis : Chlorine positioning (4- vs. 2-) significantly affects reaction pathways in Rh-catalyzed cyclizations, with 4-substituted derivatives showing higher yields in C–H activation reactions .
Biological Activity : Methoxybenzyl-substituted derivatives demonstrate enhanced blood-brain barrier penetration, as seen in analogues like 2-Chloro-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one .
Stability : Hydrochloride salts of pyrrolopyridines exhibit superior stability under ambient conditions compared to free bases, making them preferred for long-term storage .
Biological Activity
4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is a heterocyclic compound with significant pharmacological potential. This compound belongs to the pyrrolo[3,4-b]pyridine family, which has been extensively studied for its diverse biological activities. The focus of this article is to explore the biological activity of this compound, summarizing key findings from various studies and providing data tables to illustrate its effects.
- Molecular Formula : CHClN
- Molecular Weight : 154.6 g/mol
- CAS Number : 1211591-40-0
Antitumor Activity
Research indicates that compounds within the pyrrolo[3,4-b]pyridine class exhibit notable antitumor properties. For instance, derivatives have shown efficacy against various cancer cell lines, including HeLa and HCT116. A study reported IC values in the low micromolar range for these derivatives, suggesting potent anticancer activity .
Analgesic and Sedative Effects
Pyrrolo[3,4-b]pyridine derivatives have been investigated for their analgesic and sedative properties. These compounds have demonstrated effectiveness in preclinical models for pain relief and sedation, indicating their potential as therapeutic agents for managing pain and anxiety disorders .
Antimicrobial Activity
The antimicrobial properties of this compound have also been evaluated. Studies have shown that certain derivatives possess significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 3.12 to 12.5 µg/mL, showcasing their potential as antibacterial agents .
Structure-Activity Relationships (SAR)
The biological activity of pyrrolo[3,4-b]pyridine derivatives is closely linked to their structural features. Substituents at specific positions on the pyrrole and pyridine rings can enhance or diminish activity. For example, modifications at the 4-position have been associated with increased potency against cancer cells .
Data Table: Biological Activity Overview
| Activity Type | Description | Reference |
|---|---|---|
| Antitumor | Effective against HeLa and HCT116 cell lines | , |
| Analgesic | Demonstrated pain relief in animal models | |
| Antimicrobial | MIC values between 3.12 - 12.5 µg/mL | , |
Case Studies
- Anticancer Efficacy : A study evaluated a series of pyrrolo[3,4-b]pyridine derivatives for their anticancer effects on human tumor cell lines. The results indicated that specific substitutions led to enhanced cytotoxicity compared to standard chemotherapeutics.
- Analgesic Properties : In a rodent model of pain, a derivative of this compound was administered, resulting in significant reductions in pain behavior compared to control groups.
Q & A
Q. What are the recommended synthetic routes for 4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine and its derivatives?
- Methodological Answer : The synthesis often involves halogenation or substitution reactions on pyrrolopyridine scaffolds. For example, brominated derivatives (e.g., 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine) are synthesized via electrophilic aromatic substitution using N-bromosuccinimide (NBS) in polar solvents like DMF . A one-pot synthesis for intermediates related to Zopiclone derivatives (e.g., 6-(5-chloropyridin-2-yl)-7-hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-one) employs condensation and cyclization steps under controlled pH and temperature . Key reagents include molecular sieves for moisture-sensitive steps .
Q. How should researchers characterize the compound using spectroscopic and chromatographic methods?
- Methodological Answer :
- NMR : Use - and -NMR to identify aromatic protons (δ 7.5–8.5 ppm for pyridine rings) and dihydro-pyrrole moieties (δ 3.0–4.5 ppm for CH groups) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular ions (e.g., [M+H] at m/z 154.0343 for 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine) .
- HPLC : Monitor purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. What are the key considerations in designing experiments to assess the compound’s stability under various conditions?
- Methodological Answer :
- Storage : Store at 2–8°C in airtight containers to prevent decomposition, as evidenced by hygroscopic analogs like 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine hydrochloride .
- Stability Testing : Conduct accelerated degradation studies under acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions. Monitor degradation products via LC-MS .
Advanced Research Questions
Q. How can researchers address contradictions in biological activity data across different studies?
- Methodological Answer :
- Dosage Optimization : In animal models, low doses (e.g., 10 mg/kg) of related pyrrolopyrazines show anti-necroptotic activity, while higher doses (>50 mg/kg) induce toxicity. Use dose-response curves to identify therapeutic windows .
- Target Validation : Confirm interactions with targets like protein kinases (via kinase inhibition assays) or GABA receptors (using electrophysiology) to resolve discrepancies in mechanism-of-action studies .
Q. What strategies optimize the yield and purity in multi-step syntheses involving halogenation?
- Methodological Answer :
- Halogenation : For bromination, use NBS with catalytic FeCl in anhydrous DCM (yield: 75–85%) .
- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (methanol/water) to remove by-products like 2-amino-5-chloropyridine .
- Table : Example of reaction optimization for 3-Bromo derivatives:
| Parameter | Condition | Yield | Purity |
|---|---|---|---|
| Solvent | DMF | 82% | 95% |
| Catalyst | FeCl | 78% | 93% |
| Temperature | 0°C → RT | 85% | 96% |
Q. How to determine the compound’s subcellular localization and its implications for therapeutic efficacy?
- Methodological Answer :
- Fluorescent Tagging : Conjugate the compound with fluorescein isothiocyanate (FITC) and track localization in live cells via confocal microscopy. Related pyrrolopyrazines localize to mitochondria, modulating apoptosis .
- Metabolic Pathways : Use radiolabeled -analogs to study hepatic metabolism. CYP3A4-mediated oxidation is a major pathway, affecting bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
